Cas no 2034233-44-6 (N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide)
![N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide structure](https://www.kuujia.com/scimg/cas/2034233-44-6x500.png)
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- N-(4-butoxyphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide
- N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
-
- Inchi: 1S/C26H32N4O3/c1-3-4-16-32-22-13-11-21(12-14-22)27-26(31)30-15-7-9-20(18-30)17-24-28-25(29-33-24)23-10-6-5-8-19(23)2/h5-6,8,10-14,20H,3-4,7,9,15-18H2,1-2H3,(H,27,31)
- InChI Key: IOXYCULBASENEV-UHFFFAOYSA-N
- SMILES: O1C(CC2CN(C(NC3C=CC(=CC=3)OCCCC)=O)CCC2)=NC(C2C=CC=CC=2C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 598
- XLogP3: 5.3
- Topological Polar Surface Area: 80.5
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6497-1235-1mg |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6497-1235-3mg |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6497-1235-20mg |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6497-1235-2mg |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6497-1235-10mg |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6497-1235-25mg |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6497-1235-30mg |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6497-1235-5μmol |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6497-1235-10μmol |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6497-1235-40mg |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide |
2034233-44-6 | 40mg |
$140.0 | 2023-09-08 |
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide Related Literature
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
Introduction to N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide (CAS No. 2034233-44-6)
N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 2034233-44-6, represents a confluence of advanced chemical synthesis and medicinal chemistry principles, making it a subject of intense study in the development of novel therapeutic agents.
The molecular structure of this compound features a complex arrangement of functional groups, including a piperidine core, an oxadiazole moiety, and aromatic rings substituted with various alkyl and alkoxy groups. Such structural complexity often correlates with a wide spectrum of biological interactions, which has prompted extensive investigation into its pharmacological properties.
In recent years, there has been growing interest in the development of drugs that target multiple disease pathways simultaneously. The multifaceted nature of N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide makes it a promising candidate for such applications. Specifically, the presence of the oxadiazole ring is known to enhance binding affinity to various biological targets, while the piperidine moiety contributes to metabolic stability and oral bioavailability.
One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. The oxadiazole scaffold has been extensively studied for its neuroprotective and anti-inflammatory properties. Preclinical studies have demonstrated that oxadiazole derivatives can modulate neurotransmitter release and inhibit the activation of microglia, key components in neuroinflammatory responses. The current research on N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is exploring its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The butoxyphenyl group in the compound's structure adds another layer of complexity and functionality. This aromatic ring with an alkoxy substituent is known to influence both lipophilicity and metabolic pathways, which are critical factors in drug design. By optimizing this moiety, researchers aim to enhance the compound's ability to cross the blood-brain barrier while minimizing off-target effects. This balance is essential for developing drugs that are both effective and safe for therapeutic use.
Moreover, the presence of the 2-methylphenyl group further enriches the compound's pharmacophoric features. This aromatic ring with a methyl substituent can participate in hydrophobic interactions and π-stacking effects, which are important for binding to biological targets. Recent computational studies have suggested that this group may enhance the compound's affinity for certain protein receptors involved in neurological disorders. These findings underscore the importance of fine-tuning molecular structure in drug development.
The synthesis of N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and precise regioselective reactions to construct the complex core structure. Advanced techniques such as transition metal catalysis and flow chemistry have been employed to optimize yield and purity. These synthetic advancements not only facilitate the production of this compound but also contribute to broader methodologies in pharmaceutical synthesis.
In terms of biological activity, preliminary assays have shown that N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide exhibits promising properties as an inhibitor of certain enzymes implicated in inflammation and oxidative stress. These effects are particularly relevant in conditions where dysregulation of these pathways contributes to disease progression. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
The integration of computational modeling and high-throughput screening has accelerated the discovery process for this compound. By leveraging machine learning algorithms and molecular docking simulations, researchers can predict binding affinities and optimize lead structures more efficiently than traditional methods. This approach has already shown success in identifying novel analogs with enhanced potency and selectivity.
The future direction of research on N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide includes exploring its potential in combination therapies. Given its multifaceted structure and biological activities, it may synergize with other drugs to produce additive or even synergistic effects. Such combinations could offer improved treatment outcomes for patients suffering from complex diseases.
In conclusion, N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide (CAS No. 2034233-44-6) is a structurally intricate compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a valuable candidate for further exploration in drug discovery. As research continues to uncover its biological activities and mechanisms of action, this compound holds promise for contributing to advancements in therapeutic interventions across multiple disease areas.
2034233-44-6 (N-(4-butoxyphenyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide) Related Products
- 2249525-37-7(1-(5-bromo-2,4-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole)
- 1160251-03-5(5-Bromo-2-(2,6-dichlorobenzyl)oxy-benzoyl Chloride)
- 1361879-00-6(5-(3,5-Dichlorophenyl)-2-fluoropyridine-4-acetic acid)
- 59320-76-2((E)-5-methylhex-3-enoic acid)
- 2679817-74-2((2R*)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2S)-oxolan-2-ylpropanoic acid)
- 74316-78-2(1-(2-Methoxyphenyl)cyclopentanecarbonitrile)
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 1864374-24-2(4-Cyclopropanecarbonyl-4-methoxypiperidine)
- 1251710-99-2(N-(3-methoxyphenyl)methyl-2-4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-ylacetamide)
- 872704-49-9(1-(4-fluorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}ethan-1-one)



